SAfit2
Vue d'ensemble
Description
SAFit2 is a highly specific inhibitor of FK506-binding protein 51 (FKBP51)[“].It has shown promising results in scientific research, particularly in the context of neuropathic pain[“]. This compound has been found to reduce neuroinflammation and ameliorate nerve injury-induced neuropathic pain by reducing the infiltration of immune cells into neuronal tissue and counteracting the activation of the NF-κB pathway[“]. This leads to reduced cytokine and chemokine levels in the dorsal root ganglia (DRGs) and spinal cord. Additionally, this compound desensitizes the pain-relevant TRPV1 channel, reducing the release of pro-inflammatory neuropeptides from sensory neurons.
Mécanisme D'action
Target of Action
SAFit2 primarily targets FK506-binding protein 51 (this compound), a key regulator involved in various signaling pathways related to stress response, inflammation, and pain. This compound is known to modulate the activity of several transcription factors, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses and pain signaling pathways [“][“].
Mode of Action
This compound interacts with this compound through a selective antagonistic mechanism. By binding to this compound, this compound inhibits its function, leading to:
Reduction in NF-κB Activation: this compound treatment significantly decreases the phosphorylation states of IκBα and p65, key components of the NF-κB pathway. This inhibition prevents the translocation of NF-κB to the nucleus, thus reducing the expression of pro-inflammatory cytokines and chemokines[“][“].
Decreased Macrophage Migration: this compound also reduces the migration of immune cells, particularly macrophages, into neuronal tissues. This effect is mediated through its action on this compound, which is implicated in promoting cell migration[“][“].
Result of Action
The biological effects resulting from this compound's action include:
Amelioration of Neuroinflammation: this compound effectively reduces neuroinflammation associated with nerve injury and chemotherapy-induced neuropathic pain by lowering cytokine levels and immune cell infiltration[“].
Pain Relief: The compound has shown potential in alleviating mechanical hypersensitivity in various models of neuropathic pain by modulating inflammatory mediators and enhancing an anti-inflammatory lipid profile.
Altered Lipid Mediators: this compound treatment leads to increased levels of certain fatty acids in spinal cord tissues, which may contribute to its analgesic effects by shifting lipid mediator synthesis away from pro-inflammatory pathways.
Action Environment
The efficacy of this compound may be influenced by various environmental factors:
Physiological Conditions: The presence of other inflammatory mediators or stressors could potentially alter the compound's effectiveness. For instance, concurrent inflammatory conditions may enhance or diminish its action on this compound and subsequent signaling pathways.
Cellular Context: The cellular environment, including the types and states of cells present (e.g., immune cells vs. neuronal cells), can affect how this compound interacts with its target and influences biological outcomes.
Physical Properties
State
SAFit2 is a solid at standard temperature and pressure (STP).
Color and Appearance
This compound is characterized by a white to off-white color. The compound appears opaque in its solid form, lacking transparency.
Solubility
This compound demonstrates limited solubility in water but shows better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Biochemical Properties
SAFit2 functions primarily as a selective inhibitor of FK506-binding protein 51 (this compound). This interaction plays a significant role in various biochemical pathways, particularly those related to stress response and neurogenesis. By inhibiting this compound, this compound modulates the activity of several downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for inflammatory responses.
This compound has been shown to increase neurite length and branching complexity in primary hippocampal neuronal cultures, indicating its role in promoting neuronal growth and differentiation. This effect is concentration-dependent, with significant increases observed at higher concentrations (250 nM to 1000 nM) but not at lower concentrations (1 nM to 10 nM) .
Cellular Effects
This compound has notable effects on cellular functions:
Neurogenesis: It enhances the proliferation and differentiation of neural progenitor cells (NPCs) in the hippocampus, leading to increased neurogenesis. This is evidenced by an increase in doublecortin-positive (DCX+) cells, a marker for neurogenesis, particularly under stress conditions .
Neurite Outgrowth: In vitro studies demonstrate that this compound significantly increases neurite length and branching complexity, promoting neuronal connectivity and potentially improving synaptic function .
Reduction of Inflammation: this compound treatment reduces the expression of pro-inflammatory cytokines and chemokines in models of neuropathic pain and stress, suggesting an anti-inflammatory effect that can benefit neuronal health .
Molecular Mechanism
The molecular mechanism of action for this compound involves its inhibition of this compound, which leads to:
Decreased NF-κB Activity: By inhibiting this compound, this compound prevents the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes. This is critical in conditions characterized by chronic inflammation or stress-induced neurodegeneration .
Altered Lipid Mediators: this compound treatment has been associated with changes in lipid mediator profiles, promoting anti-inflammatory mediators while reducing pro-inflammatory ones. This shift can enhance recovery from stress-induced damage and promote healing processes in neuronal tissues .
Time Effect
The effects of this compound are time-dependent:
Acute Effects: Administration shortly after stress exposure has been shown to produce significant reductions in hyperalgesia lasting several days. For instance, this compound administered immediately after stress exposure prevents enduring stress-induced hyperalgesia for over seven days .
Delayed Effects: Conversely, administration at later time points (e.g., 72 hours post-stress) results in only transient effects on pain relief. This indicates that timely intervention with this compound is crucial for maximizing its therapeutic benefits.
Related Small Molecules
dTAGV-1-NEG,Shield-2,dFKBP-1,PROTAC FKBP Degrader-3,Rapamycin,ILS-920,Rapamycin,SFK1
Applications De Recherche Scientifique
Treatment of Neuropathic Pain
SAFit2 has been identified as a promising candidate for the treatment of neuropathic pain, particularly in models of nerve injury. Research demonstrates that this compound significantly reduces mechanical hypersensitivity and neuroinflammation in vivo by inhibiting the FK506-binding protein 51 (this compound) pathway. This inhibition decreases the activation of the NF-κB signaling pathway, leading to reduced levels of pro-inflammatory cytokines and chemokines in dorsal root ganglia (DRGs) and spinal cord tissues. The compound also desensitizes the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is crucial for pain transmission, thereby mitigating pain responses following nerve injury[“][“].
Amelioration of Chemotherapy-Induced Neuropathic Pain
In studies focusing on chemotherapy-induced neuropathic pain, particularly from paclitaxel, this compound has shown significant efficacy in reducing mechanical hypersensitivity. The compound shifts lipid profiles in nervous tissue toward an anti-inflammatory state, counteracting peripheral sensitization caused by chemotherapy. This compound treatment results in decreased activation of astrocytes and microglia in the spinal cord, leading to a resolution of neuroinflammation and an increase in anti-inflammatory cytokine levels[“][“]. This application highlights this compound's potential as a novel analgesic for patients undergoing chemotherapy.
Modulation of Lipid Mediators
This compound plays a role in lipid metabolism by restoring levels of specific lipid mediators, such as C16 dihydroceramide, which have been shown to possess analgesic properties. This restoration is crucial for reducing TRPV1 channel sensitization and subsequently lowering the secretion of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP). The modulation of lipid mediators indicates that this compound not only alleviates pain but also contributes to the broader understanding of lipid signaling in neuropathic pain[“][“].
Neuroinflammation Reduction
This compound effectively reduces neuroinflammation associated with various conditions, including nerve injury and stress-induced hyperalgesia. By inhibiting this compound, this compound decreases immune cell infiltration into neuronal tissues and lowers inflammatory mediators' expression levels. This property makes this compound a valuable tool for studying the mechanisms underlying neuroinflammatory processes and their contributions to chronic pain conditions [“][“].
Investigation of Chronic Pain Mechanisms
The compound serves as a critical agent for investigating the underlying mechanisms of chronic pain development. Studies have shown that early administration of this compound can prevent the onset of enduring stress-induced hyperalgesia (ESIH) following traumatic stress exposure. This suggests that this compound plays a significant role in chronic pain pathogenesis, making this compound a valuable research tool for understanding chronic pain's molecular basis[“].
Potential Applications in Stress-Related Disorders
Given its effects on neuroinflammation and pain modulation, this compound may have applications beyond neuropathic pain, particularly in stress-related disorders such as post-traumatic stress disorder (PTSD). The ability of this compound to reverse hyperalgesia following stress exposure highlights its potential therapeutic benefits for managing stress-induced pain syndromes[“]. This application opens avenues for further research into its efficacy in treating psychological conditions associated with chronic pain.
Assessment of Time-Dependent Effects
Research indicates that the timing of this compound administration significantly impacts its effectiveness in reducing hyperalgesia. Administering this compound immediately after nerve injury or stress exposure leads to sustained analgesic effects, while delayed administration results in transient relief. This time-dependent effect underscores the importance of timing in therapeutic interventions for chronic pain management[“]. Understanding these dynamics can inform clinical practices regarding the optimal use of SAFit.
Exploration of Drug Delivery Mechanisms
This compound's ability to penetrate the blood-spinal cord barrier suggests potential applications in developing targeted drug delivery systems for central nervous system disorders. Its pharmacokinetic properties warrant further investigation into how it can be effectively delivered to achieve therapeutic concentrations within the central nervous system while minimizing systemic side effects [“]. This aspect is crucial for advancing drug formulations aimed at treating neurological conditions.
Propriétés
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBWLRLGUBSLPG-FDHYQTMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337260 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643125-33-0 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.